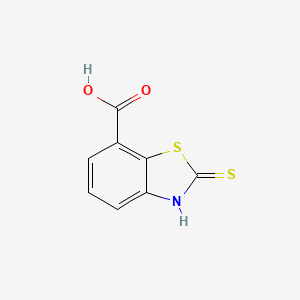
7-Carboxy-2-mercaptobenzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Carboxy-2-mercaptobenzothiazole is a useful research compound. Its molecular formula is C8H5NO2S2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analytical Chemistry
Metal Ion Detection
CMBT is widely used as a chelating agent for the detection of metal ions. Its ability to form stable complexes with transition metals such as copper, lead, and mercury makes it valuable in analytical chemistry. Studies have shown that CMBT can be employed in spectrophotometric methods for the quantification of these metals in environmental samples.
| Metal Ion | Detection Method | Reference |
|---|---|---|
| Copper | Spectrophotometry | |
| Lead | Chromatography | |
| Mercury | Fluorescence |
Materials Science
Corrosion Inhibitor
CMBT has been investigated as a corrosion inhibitor for metals in acidic environments. Research indicates that it effectively reduces corrosion rates by forming a protective layer on the metal surface. This application is particularly relevant in industries such as oil and gas, where metal degradation poses significant operational challenges.
Case Study: Corrosion Inhibition
A study conducted on carbon steel in hydrochloric acid revealed that CMBT significantly decreased the corrosion rate compared to untreated samples. The protective mechanism was attributed to the formation of a stable complex between CMBT and iron ions, which inhibited further oxidation.
Biological Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of CMBT against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in pharmaceuticals and agriculture.
| Microorganism | Activity Level | Reference |
|---|---|---|
| E. coli | High | |
| S. aureus | Moderate | |
| C. albicans | High |
Environmental Science
Pollutant Removal
CMBT has been explored for its ability to remove pollutants from wastewater, particularly heavy metals and organic contaminants. Its chelating properties facilitate the binding of these pollutants, allowing for easier removal through filtration or precipitation methods.
Case Study: Wastewater Treatment
In a pilot study, CMBT was tested for its effectiveness in treating industrial effluents containing heavy metals. The results indicated a significant reduction in metal concentrations, demonstrating its potential as an eco-friendly treatment option.
特性
CAS番号 |
89898-75-9 |
|---|---|
分子式 |
C8H5NO2S2 |
分子量 |
211.3 g/mol |
IUPAC名 |
2-sulfanylidene-3H-1,3-benzothiazole-7-carboxylic acid |
InChI |
InChI=1S/C8H5NO2S2/c10-7(11)4-2-1-3-5-6(4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11) |
InChIキー |
QKZCJCIRGUQTJA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)NC(=S)S2)C(=O)O |
正規SMILES |
C1=CC(=C2C(=C1)NC(=S)S2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















